molecular formula C25H29N5O2S B2365144 N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide CAS No. 1251625-57-6

N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide

Katalognummer B2365144
CAS-Nummer: 1251625-57-6
Molekulargewicht: 463.6
InChI-Schlüssel: RKBCMQNSQRVDIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C25H29N5O2S and its molecular weight is 463.6. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Biological Activity

Heterocyclic compounds derived from similar chemical structures have been synthesized for their potential anti-inflammatory, analgesic, antibacterial, antifungal, anthelmintic, and anticancer activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant biological activities, highlighting the broad therapeutic potential of these compounds in treating various conditions. These include cyclooxygenase inhibitors with notable COX-2 selectivity, analgesic, and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Multifunctional Antioxidants for Age-Related Diseases

Analogues structurally similar to the query compound have been studied for their antioxidant properties, specifically targeting age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds possess free radical scavenger groups, showing efficacy in protecting cells against oxidative stress-induced damage, indicating their potential in preventive treatments for these conditions (Jin, Randazzo, Zhang, & Kador, 2010).

Anticancer Activity

The research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines demonstrates the anticancer potential of compounds structurally related to the query molecule. These compounds have been synthesized and evaluated for their antiproliferative effect, with certain derivatives showing significant activity against various cancer cell lines, highlighting the possibility of developing new anticancer agents based on this chemical framework (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Novel HIV-1 Reverse Transcriptase Inhibitors

The synthesis and evaluation of analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide for inhibition of HIV-1 reverse transcriptase (RT) activity demonstrate the compound's potential as a base structure for developing new classes of non-nucleoside HIV-1 reverse transcriptase inhibitors. This research underlines the therapeutic applications of such compounds in antiviral treatments, showcasing their ability to offer significant improvements over existing treatments for HIV (Romero et al., 1994).

Potential for Atrial Fibrillation Treatment

Exploratory studies into compounds with similar structural characteristics have reviewed their antiarrhythmic activity, particularly for the treatment of atrial fibrillation. This includes evidence from both pre-clinical and clinical studies suggesting potential atrio-selectivity, warranting further investigation into these compounds as novel pharmacological approaches for managing atrial fibrillation (Hancox & Doggrell, 2010).

Eigenschaften

IUPAC Name

N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-18-8-9-19(2)20(14-18)28-24(31)16-33-25-15-23(26-17-27-25)30-12-10-29(11-13-30)21-6-4-5-7-22(21)32-3/h4-9,14-15,17H,10-13,16H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBCMQNSQRVDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.